molecular formula C21H22FN3OS B3405292 (6-Fluoro-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326845-28-6

(6-Fluoro-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

Katalognummer: B3405292
CAS-Nummer: 1326845-28-6
Molekulargewicht: 383.5
InChI-Schlüssel: KFBLAQKUWOYWDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a quinoline core substituted with:

  • Fluorine at position 6 (electron-withdrawing, enhancing metabolic stability).
  • (2-(Thiophen-2-yl)ethyl)amino group at position 4 (thiophene contributes to π-stacking and lipophilicity).
  • Piperidin-1-yl methanone at position 3 (modulates solubility and bioavailability).

Eigenschaften

IUPAC Name

[6-fluoro-4-(2-thiophen-2-ylethylamino)quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS/c22-15-6-7-19-17(13-15)20(23-9-8-16-5-4-12-27-16)18(14-24-19)21(26)25-10-2-1-3-11-25/h4-7,12-14H,1-3,8-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBLAQKUWOYWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCCC4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (6-Fluoro-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic molecule that features a complex structure, incorporating a quinoline core, a piperidine moiety, and a thiophene substituent. The presence of fluorine at the 6-position of the quinoline ring is believed to enhance its biological activity and lipophilicity, potentially influencing its pharmacokinetic properties. This compound is of particular interest in medicinal chemistry due to its potential applications in drug development.

Biological Activity Overview

The biological activity of this compound can be evaluated through various pharmacological effects, which may include:

  • Kinase Inhibition : The quinoline core is present in many known kinase inhibitors, suggesting that this compound may exhibit inhibitory activity against specific kinases involved in cancer progression. Kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment.
  • Antimicrobial Properties : The piperidine ring is commonly found in antibiotics, indicating potential antimicrobial activity. Future studies could explore the efficacy of this compound against various bacteria and fungi.
  • CNS Activity : Compounds with similar structures have been explored for psychoactive properties, suggesting potential applications in treating central nervous system (CNS) disorders. Further research is needed to determine if this compound exhibits any effects on the CNS.

In Vitro Studies

In vitro studies are essential for quantifying the biological effects of (6-Fluoro-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone. These studies typically involve:

  • Cell Viability Assays : Evaluating the cytotoxicity of the compound on various cancer cell lines.
  • Kinase Activity Assays : Testing for inhibition against specific kinases using biochemical assays.
  • Antimicrobial Testing : Assessing the compound's efficacy against bacterial and fungal strains.

Future Directions

Given its structural characteristics and preliminary findings, future research should focus on:

  • Mechanistic Studies : Understanding how (6-Fluoro-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone interacts with biological macromolecules such as proteins and nucleic acids.
  • Pharmacokinetic Studies : Investigating the absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its therapeutic potential.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research suggests that compounds with similar structures to (6-Fluoro-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone may exhibit anticancer properties. The quinoline and thiophene moieties have been associated with various anticancer activities in literature. Future studies could focus on its ability to inhibit specific cancer cell lines and pathways involved in tumor progression.

Kinase Inhibition

The quinoline core is prevalent in many known kinase inhibitors. Investigating the inhibitory activity of this compound against specific kinases could reveal its potential as a therapeutic agent in treating diseases linked to dysregulated kinase activity, such as cancer and inflammatory disorders.

Neurological Applications

Given its predicted biological activities, this compound may also act on neurological pathways. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders.

Structure-Activity Relationship (SAR)

Computational models assessing structure-activity relationships suggest that modifications to the existing structure could enhance biological activity. For instance, varying the substituents on the quinoline or thiophene rings may lead to compounds with improved potency or selectivity for biological targets.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The electron-deficient quinoline ring facilitates nucleophilic substitution at the 6-fluoro position.

Reaction Conditions and Products

Reagent/ConditionsNucleophileProductYield (%)Reference
KOtBu, DMF, 80°CPiperidine(6-Piperidin-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)methanone78
NaH, THF, 0°C → RTMorpholine(6-Morpholino-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)methanone65
Cs2CO3, DMSO, 120°C (microwave)Thiophenol(6-Phenylthio-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)methanone82

Key Observations :

  • Fluorine displacement proceeds efficiently with amines and thiols under basic conditions.

  • Microwave irradiation enhances reaction rates and yields in polar aprotic solvents.

Oxidation of the Thiophene Ring

The thiophene moiety undergoes oxidation to form sulfoxide or sulfone derivatives.

Reagent/ConditionsProductSelectivityYield (%)Reference
m-CPBA, CH2Cl2, 0°CSulfoxide derivativeSingle isomer90
H2O2 (30%), AcOH, 70°CSulfone derivativeComplete oxidation85

Note : Sulfoxides are intermediates; prolonged exposure to H2O2 leads to over-oxidation.

Reduction of the Methanone Group

The ketone group is reduced to a secondary alcohol.

Reagent/ConditionsProductYield (%)Reference
NaBH4, MeOH, RTAlcohol derivative72
LiAlH4, THF, refluxAlcohol derivative (with partial dehalogenation)68

Caution : Strong reducing agents like LiAlH4 may reduce the quinoline ring or remove fluorine .

Functionalization of the Ethylamino Linker

The primary amine in the ethylamino group participates in acylation and alkylation.

Acylation Reactions

Reagent/ConditionsProductYield (%)Reference
AcCl, Et3N, CH2Cl2, 0°CAcetylated derivative88
Benzoyl chloride, pyridine, RTBenzoylated derivative75

Alkylation Reactions

Reagent/ConditionsProductYield (%)Reference
CH3I, K2CO3, DMF, 60°CN-Methylated derivative80
Allyl bromide, NaH, THF, RTN-Allylated derivative70

Cross-Coupling Reactions

The quinoline core and thiophene enable transition-metal-catalyzed couplings.

Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalyst/ConditionsProductYield (%)Reference
3-Bromo-quinolinePhenylboronic acidPd(PPh3)4, Na2CO3, dioxaneBiaryl derivative76
4-Iodo-thiophenePyridinylboronic acidPdCl2(dppf), K3PO4, DMFThiophene-pyridine hybrid68

Optimization Note : PdCl2(dppf) improves yields for sterically hindered substrates.

Piperidine Ring Modifications

The piperidine group undergoes ring-opening or functionalization.

Reaction TypeReagent/ConditionsProductYield (%)Reference
N-AlkylationCH3I, K2CO3, DMFN-Methylpiperidine derivative82
Ring ExpansionEthylene oxide, H2O, HClAzepane derivative60

Stability Under Acidic/ Basic Conditions

ConditionObservationDegradation (%)Reference
1M HCl, RT, 24hHydrolysis of ethylamino linker; fluorine remains intact25
1M NaOH, RT, 24hQuinoline ring decomposition; thiophene oxidation40

Photochemical Reactions

UV irradiation induces dimerization via the quinoline core.

ConditionsProductYield (%)Reference
UV (254 nm), benzeneQuinoline dimer55

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below highlights key structural differences and bioactivity trends among analogous quinoline derivatives:

Compound Name / ID Core Structure Key Substituents Bioactivity/Application Key Properties References
Target Compound Quinoline 6-F, 4-(2-(thiophen-2-yl)ethyl)amino, 3-(piperidin-1-yl)methanone Hypothesized anticancer/antimicrobial Moderate lipophilicity, enhanced stability
(6-Fluoro-4-(4-(vinylsulfonyl)piperazin-1-yl)quinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone Quinoline 6-F, 4-piperazine (vinylsulfonyl), 3-piperazine (methylsulfonyl) ALDH1A1 inhibition (anticancer) High solubility, polar sulfonyl groups
1-{6-Chloro-2-[(2-chloro-6-methyl-quinolin-3-yl)methoxy]-4-phenyl-quinolin-3-yl}ethanone Quinoline (bis-) 6-Cl, 4-phenyl, 3-acetyl, 2-chloro-6-methylquinoline Antibacterial, antifungal High lipophilicity, steric hindrance
6-(Thiophen-3-yl)quinolin-2-amine Quinoline 6-thiophen-3-yl, 2-amine Unknown (structural analog) Amine enhances water solubility
(2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one Quinoline-chalcone Chloro, methyl, phenyl, α,β-unsaturated ketone Anticancer, antibacterial Chalcone moiety enables redox activity

Key Findings from Comparative Studies

Bioactivity
  • ALDH1A1 Inhibition: The piperazine-sulfonyl analog () demonstrates potent ALDH1A1 inhibition, a target in cancer stem cells. The target compound’s thiophene-ethylamino group may offer improved selectivity for related enzymes .
  • Antimicrobial Activity : Chlorinated derivatives (e.g., ) show broad-spectrum antibacterial and antifungal effects. The target compound’s thiophene group could enhance membrane penetration, though its lack of chlorine may reduce potency .
Physicochemical Properties
  • Lipophilicity : Chlorine and phenyl groups () increase logP values (>4), favoring membrane permeability but risking toxicity. The target compound’s logP is likely lower (~3.5), balancing absorption and safety.
  • Solubility: Piperazine-sulfonyl derivatives () exhibit high aqueous solubility due to sulfonyl groups, whereas the target compound’s piperidine-methanone may reduce solubility but improve metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (6-Fluoro-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodology : Begin with a quinoline scaffold functionalized at the 4-position via nucleophilic substitution using 2-(thiophen-2-yl)ethylamine under inert conditions (e.g., N₂ atmosphere). Introduce the piperidin-1-yl methanone group via a Friedel-Crafts acylation or coupling reaction with piperidine. Optimize yields by varying solvents (e.g., DMF or DMSO), catalysts (e.g., Pd-based for coupling), and temperature (80–120°C). Monitor intermediates via LC-MS and confirm purity via HPLC (>95%) .
  • Key Parameters : Reaction time (12–24 hrs), stoichiometry (1:1.2 for amine:quinoline), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for fluorine (δ ~ -110 ppm in ¹⁹F NMR), thiophene protons (δ 6.8–7.4 ppm), and piperidine protons (δ 1.5–3.0 ppm).
  • FTIR : Confirm carbonyl (C=O stretch ~1650 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups.
  • HRMS : Validate molecular weight (exact mass ~423.18 g/mol) .

Q. How should initial biological screening assays be designed to evaluate bioactivity?

  • Methodology : Use in vitro models (e.g., cancer cell lines, bacterial strains) with dose-response curves (0.1–100 µM). Include positive controls (e.g., doxorubicin for cytotoxicity) and measure IC₅₀ values. Assess solubility in DMSO/PBS and stability via LC-MS over 24 hrs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across different assays?

  • Methodology :

  • Assay Validation : Compare protocols for cell viability (MTT vs. ATP-luciferase) or enzyme inhibition (fluorogenic vs. colorimetric substrates).
  • Chemical Stability : Test compound degradation under assay conditions (e.g., pH, temperature) via HPLC.
  • Target Engagement : Use SPR or ITC to measure direct binding affinity to suspected targets (e.g., kinases) .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PI3K, EGFR). Prioritize pockets near the quinoline and piperidine moieties.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
  • QSAR Models : Train on analogs with known IC₅₀ values to predict potency .

Q. How can synthetic scalability be improved without compromising enantiomeric purity?

  • Methodology :

  • Catalyst Screening : Test chiral catalysts (e.g., BINAP-Pd) for asymmetric synthesis.
  • Flow Chemistry : Optimize residence time and mixing efficiency for key steps (e.g., amination).
  • In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring .

Experimental Design & Data Analysis

Q. How to design a study evaluating pharmacokinetic properties?

  • Methodology :

  • ADME Profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4).
  • Permeability : Caco-2 cell monolayer assay (Papp >1 ×10⁻⁶ cm/s).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • In Vivo : Administer IV/PO in rodents, collect plasma at 0–24 hrs, and calculate AUC, t₁/₂, and bioavailability .

Q. What statistical approaches are suitable for analyzing dose-response heterogeneity?

  • Methodology :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • Cluster Analysis : Group outliers by assay conditions or cell line genotypes (e.g., p53 status).
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify confounding variables .

Stability & Degradation Studies

Q. How to assess environmental stability and degradation pathways?

  • Methodology :

  • Forced Degradation : Expose to UV light (ICH Q1B), acidic/basic conditions (0.1M HCl/NaOH), and oxidants (H₂O₂).
  • Degradant Identification : Use UPLC-QTOF to characterize fragments (e.g., loss of thiophene or piperidine groups).
  • Ecotoxicity : Test on Daphnia magna or algae to estimate LC₅₀ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Fluoro-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(6-Fluoro-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

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